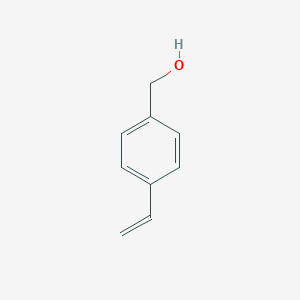

(4-Vinylphenyl)methanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-ethenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLECMSNCZUMKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370612 | |

| Record name | (4-Vinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-61-9 | |

| Record name | 4-Vinylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Vinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-VINYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 4 Vinylphenyl Methanol

Established Synthetic Pathways to (4-Vinylphenyl)methanol

Suzuki Coupling Reactions for this compound

The Suzuki-Miyaura cross-coupling reaction stands as a prominent and versatile method for the synthesis of this compound. mdpi.comgoogle.com This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. bohrium.com

Palladium catalysts are central to the success of the Suzuki coupling reaction for synthesizing this compound. mdpi.com Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst for this transformation. mdpi.comgoogle.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. bohrium.com The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency and yield. acs.orgacs.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) is another effective catalyst precursor. google.comacs.org

A specific example involves the reaction of p-bromobenzyl alcohol with vinylboronic acid pinacol (B44631) ester in the presence of Pd(PPh₃)₄ and a base like potassium carbonate (K₂CO₃). mdpi.com The reaction is typically carried out in a solvent system such as dioxane and water. mdpi.com

Table 1: Key Reagents in a Typical Suzuki Coupling for this compound Synthesis mdpi.com

| Reagent | Role |

|---|---|

| p-Bromobenzyl alcohol | Aryl halide starting material |

| Vinylboronic acid pinacol ester | Vinyl group donor |

| Pd(PPh₃)₄ | Palladium catalyst |

| K₂CO₃ | Base |

This table outlines the primary components used in a representative Suzuki coupling reaction to produce this compound.

Vinylboronic acid pinacol ester serves as a crucial reagent in the Suzuki coupling synthesis of this compound, acting as the source of the vinyl group. mdpi.comnih.gov This organoboron compound is favored due to its stability, commercial availability, and relatively low toxicity compared to other organometallic reagents. bohrium.com In the Suzuki reaction, the boronic acid ester undergoes transmetalation with the palladium complex, transferring its vinyl group to the palladium center, which is a key step in the formation of the carbon-carbon bond. gre.ac.uk The use of vinylboronic acid pinacol ester allows for the direct and efficient introduction of the vinyl moiety onto the phenyl ring of the benzyl (B1604629) alcohol derivative. mdpi.com

Grignard Reactions in the Preparation of Related Phenylmethanols

While not a direct synthesis of this compound, Grignard reactions are fundamental in the preparation of various phenylmethanol derivatives. missouri.edulibretexts.org This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. libretexts.orgadichemistry.com For instance, the reaction of phenylmagnesium bromide with formaldehyde (B43269) yields benzyl alcohol. libretexts.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. adichemistry.com A subsequent acidic workup protonates the resulting alkoxide to give the alcohol. missouri.edumasterorganicchemistry.com The versatility of the Grignard reaction allows for the synthesis of primary, secondary, and tertiary alcohols by reacting with formaldehyde, other aldehydes, and ketones, respectively. libretexts.org

Although a direct Grignard synthesis of this compound is challenging due to the incompatibility of the Grignard reagent with the vinyl group, the principles of this reaction are foundational in organic synthesis and have been adapted for the preparation of complex substituted phenylmethanols. libretexts.orggoogle.com For example, a Grignard reagent can be prepared from an aryl halide, and its subsequent reaction with an appropriate aldehyde can yield a substituted phenylmethanol. missouri.edu

Novel Approaches and Innovations in this compound Synthesis

Development of Green and Sustainable Synthesis Protocols for this compound

Efforts to develop more environmentally friendly synthetic routes are ongoing in chemical manufacturing. scirp.org In the context of this compound and related compounds, this includes exploring greener reaction conditions and starting materials. For instance, the use of water as a solvent in Suzuki-Miyaura cross-coupling reactions is a significant step towards sustainability. bohrium.com Additionally, the development of highly efficient and recyclable catalysts can reduce waste and energy consumption. semanticscholar.org

The synthesis of related bio-based monomers, such as 4-vinyl guaiacol (B22219) (4VG), from renewable resources like vanillin (B372448) or ferulic acid, highlights a broader trend towards sustainable chemistry. nih.gov While not a direct synthesis of this compound, these approaches provide a framework for developing greener syntheses for vinyl-substituted aromatic alcohols. The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, are being increasingly applied to the synthesis of valuable chemical intermediates. researchgate.net

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound often starts from precursors like 4-vinylbenzaldehyde (B157712) or p-bromobenzyl alcohol, requiring precise control to achieve the desired chemical structure.

Chemoselectivity: A primary challenge is the selective reduction of an aldehyde or ketone group without affecting the vinyl group on the same molecule. This is crucial when synthesizing this compound from 4-vinylbenzaldehyde. One effective method is the use of specific catalysts that show high tolerance for other reactive functional groups. For example, cobalt pincer complexes have been utilized for the hydroboration and subsequent reduction of aldehydes, demonstrating high selectivity for the formyl group while leaving other reactive groups, like vinyls, intact. mdpi.com This method allows for the conversion of 4-vinylbenzaldehyde to this compound under mild conditions. mdpi.com Another approach involves catalytic transfer hydrogenation, which can selectively reduce a carbonyl group. While some catalysts, like certain palladium (Pd) cluster systems, are designed to selectively hydrogenate the C=C bond, careful selection of the catalyst and conditions is necessary to target the aldehyde instead. sciopen.com

Regioselectivity: This is critical when constructing the this compound framework from different starting materials. For instance, a Suzuki coupling reaction can be used to synthesize this compound by reacting p-bromobenzyl alcohol with vinylboronic acid pinacol ester. mdpi.com This method ensures the vinyl group is introduced at the specific para-position relative to the hydroxymethyl group. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base in a co-solvent system. mdpi.com

Optimization of Reaction Conditions and Yield for this compound Production

To maximize the efficiency and output of this compound synthesis, careful optimization of various reaction parameters is essential.

Catalyst Systems and Ligand Effects in this compound Synthesis

In cross-coupling reactions, such as the Suzuki coupling, palladium catalysts are frequently used. The ligand bound to the palladium center has a profound impact on the catalyst's activity. For example, the synthesis of a this compound precursor was achieved via a Suzuki reaction using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. mdpi.com In other palladium-catalyzed reactions, such as allylic alkylations, electron-donating phosphine (B1218219) ligands have been shown to afford faster reaction rates. liv.ac.uk The development of novel catalyst systems, such as phosphorus-doped porous organic polymers supporting palladium nanoparticles, has also shown remarkable chemoselectivity in hydrogenation reactions, which is a key step in producing alcohols from unsaturated aldehydes. xmu.edu.cn

Below is a table summarizing various catalyst systems used in the synthesis of this compound or related structures.

| Catalyst System | Ligand | Reaction Type | Key Finding | Citation |

| Cobalt Pincer Complex | Triazine-based pincer ligand | Aldehyde Reduction | High chemoselectivity for the formyl group over other reactive groups under mild conditions. | mdpi.com |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Suzuki Coupling | Effective for coupling p-bromobenzyl alcohol and vinylboronic acid pinacol ester. | mdpi.com |

| PdCl₂[P(oTol)₃]₂ | Tri(o-tolyl)phosphine | Aryl Amination | Used for the synthesis of a vinylphenyl-piperazine derivative from 4-bromostyrene. | nih.gov |

| Pd(PPh₃)₄ / PhCOOH | Triphenylphosphine (PPh₃) | Allylation of Carbon Pronucleophiles | The addition of benzoic acid as a co-catalyst improves yield and stereoselectivity. | organic-chemistry.org |

Solvent Systems and Co-solvent Effects in this compound Synthesis

The solvent environment plays a crucial role in the synthesis of this compound, affecting reactant solubility, catalyst stability, and reaction kinetics.

In the Suzuki coupling reaction to form this compound from p-bromobenzyl alcohol, a co-solvent system of dioxane and water is used. mdpi.com This mixture facilitates the dissolution of both the organic substrates and the inorganic base (K₂CO₃), which is essential for the catalytic cycle. Similarly, in the synthesis of a vinylarene precursor via a Stille coupling, dry benzene (B151609) was used as the solvent. tib.eu

The polarity of the solvent can significantly influence regioselectivity in certain reactions. For instance, studies on the ring-opening of epoxides have shown that regioselectivity increases with a decrease in solvent polarity. researchgate.net In palladium-catalyzed allylic alkylation, reactions in an ionic liquid like [bmim][BF₄] were found to be faster and compatible with a wider range of phosphine ligands compared to reactions in the common organic solvent THF. liv.ac.uk

The following table highlights the impact of different solvent systems.

| Reaction Type | Solvent System | Co-solvent | Effect on Reaction | Citation |

| Suzuki Coupling | Dioxane | Water | Enables dissolution of both organic and inorganic reactants for efficient catalysis. | mdpi.com |

| Stille Coupling | Benzene | None | Used for the coupling of an aryl bromide with a vinyl-stannane. | tib.eu |

| Aryl Amination | Toluene (B28343) | None | Anhydrous toluene was used as the solvent for a palladium-catalyzed amination. | nih.gov |

| Aldehyde Reduction | Methanol (B129727) | None | A common protic solvent for reductions using borohydride (B1222165) reagents. |

Temperature and Pressure Parameters in this compound Synthesis

Temperature and pressure are critical physical parameters that must be precisely controlled to achieve optimal yields and selectivity.

Many synthetic steps are performed at specific temperatures to control the reaction rate and prevent side reactions. For example, the palladium-catalyzed aryl amination to form a precursor was conducted at 100 °C in toluene. nih.gov The Suzuki coupling reaction to produce this compound was carried out at reflux temperature for 8 hours. mdpi.com For catalytic hydrogenation reactions, which can be used to reduce 4-vinylbenzaldehyde, both temperature and hydrogen pressure are key variables. For instance, the selective hydrogenation of 4-vinylbenzaldehyde was performed at 25 °C under 1.0 MPa of H₂. sciopen.com It is often necessary to find a balance, as higher temperatures and pressures can increase reaction rates but may also lead to undesirable side reactions like the reduction of the vinyl group. Storage conditions are also important; this compound is often stored under an inert atmosphere at 2-8°C to maintain its stability. made-in-china.comsigmaaldrich.com

Purification Techniques for High-Purity this compound

Achieving high purity is essential for the use of this compound in subsequent applications, such as polymerization. A combination of techniques is often employed.

Column Chromatography: This is a standard method for purification on a laboratory scale. After synthesis via Suzuki coupling, the reaction mixture was concentrated and subjected to extraction, implying a subsequent chromatographic purification step to isolate the product from the catalyst and unreacted starting materials. mdpi.com Similarly, flash column chromatography is used to purify intermediates in multi-step syntheses. nih.gov

Distillation under Reduced Pressure: this compound has a boiling point between 132-137 °C at a reduced pressure of 15 Torr. made-in-china.com Distillation under vacuum is a suitable method for purification, especially on a larger scale, as it allows the compound to boil at a lower temperature, preventing potential polymerization or decomposition that might occur at its atmospheric boiling point.

Recrystallization/Filtration: For solid intermediates or final products, recrystallization is a powerful purification tool. In the Suzuki synthesis of this compound, the reaction mixture was filtered after cooling to remove insoluble matter before further workup. mdpi.com

The purity of the final product is typically confirmed using analytical techniques such as NMR, HPLC, or LC-MS. bldpharm.comambeed.com

| Purification Technique | Principle | Key Advantage |

| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | High separation efficiency for complex mixtures. |

| Distillation under Reduced Pressure | Separation based on differences in boiling points at lower pressures. | Prevents thermal degradation of high-boiling point compounds. |

| Extraction & Filtration | Separation based on solubility differences and physical state. | Effective for initial workup and removal of insoluble impurities. |

Chemical Reactivity and Functional Group Transformations of 4 Vinylphenyl Methanol

Reactions Involving the Vinyl Group of (4-Vinylphenyl)methanol

The vinyl group (-CH=CH2) is an electron-rich double bond, making it susceptible to attack by electrophiles, radicals, and participants in cycloaddition reactions.

Electrophilic Additions to the Vinyl Moiety

The double bond of the vinyl group readily undergoes electrophilic addition reactions. In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

A notable example is the formation of a halohydrin. When this compound is treated with N-Bromosuccinimide (NBS) in a mixture of acetone (B3395972) and water, a bromo-alcohol is formed. mdpi.com The reaction proceeds via the electrophilic addition of a bromonium ion across the vinyl double bond, followed by the nucleophilic attack of a water molecule. This results in the formation of 2-bromo-1-(4-(hydroxymethyl)phenyl)ethan-1-ol. mdpi.com

Table 1: Electrophilic Addition to this compound

| Reactant | Reagents | Product | Reference |

|---|

Radical Reactions of the Vinyl Group

The vinyl group of this compound is highly amenable to radical polymerization. fscichem.com This reactivity allows it to serve as a monomer or comonomer in the synthesis of various polymers. fscichem.com The process is typically initiated by radical initiators, which create a radical species that adds to the vinyl group, propagating a polymer chain. This method is used to create functionalized polymers that incorporate the hydroxyl group, which can then be used for further modifications or cross-linking. fscichem.com For instance, well-defined polymers like poly[this compound] can be synthesized via anionic living polymerization of the monomer after protecting the hydroxyl group. acs.org Cationic polymerization is also possible using catalysts like boron trifluoride etherate. psu.edu

Cycloaddition Reactions

The vinyl group can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. A key example is the Diels-Alder reaction, a [4+2] cycloaddition. While direct examples with this compound as the dienophile are specific, related structures show this reactivity. For instance, photocatalytic [4+2] cycloaddition reactions have been achieved with derivatives like 4-phenyl-7-(4-vinylphenyl)benzo[c] fscichem.comcymitquimica.comacs.orgthiadiazole, demonstrating the capability of the vinylphenyl moiety to participate in such transformations. rsc.org

The vinyl group can also engage in 1,3-dipolar cycloadditions. In competitive reactions, the vinyl group has been shown to react with nitrile imines. For example, a photo-generated N-phenyl-nitrile imine reacts preferentially with the vinyl group of 2-methyl-2-(4-vinylphenyl)propanenitrile over the cyano group to form a 2-pyrazoline. oup.com Density functional theory (DFT) calculations have confirmed that the transition state for the reaction with the vinyl group is energetically favored in this specific photochemical reaction. oup.com

Reactions Involving the Hydroxymethyl Group of this compound

The hydroxymethyl group (-CH₂OH) is a primary alcohol, which allows for a range of transformations including esterification, etherification, and oxidation. evitachem.com

Esterification and Etherification Reactions of the Hydroxymethyl Group

The primary alcohol of this compound can be readily converted into esters and ethers.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or one of its derivatives, such as an acid chloride or anhydride (B1165640). For example, poly[2-(4-vinylphenyl)ethyl acetate] can be formed by first deprotecting a silyl (B83357) ether protected precursor to yield the alcohol, followed by esterification with acetic anhydride in pyridine. afinitica.com This highlights the accessibility of the hydroxyl group for acylation.

Etherification: The hydroxyl group can also be converted into an ether. Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. An example is the synthesis of 4-vinylphenyl benzyl (B1604629) ether from 4-benzyloxy-α-methylbenzylalcohol, which proceeds through a dehydration step. psu.edu This ether-protected monomer can then be polymerized, and the benzyl group can be cleaved later to yield poly(4-vinylphenol). psu.edu

Table 2: Example Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Acetic anhydride, Pyridine | Acetate (B1210297) Ester | afinitica.com |

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: As a primary alcohol, the hydroxymethyl group of this compound can be oxidized to form either an aldehyde (4-vinylbenzaldehyde) or a carboxylic acid (4-vinylbenzoic acid), depending on the oxidizing agent and reaction conditions. The Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (B87167) (DMSO), is a widely used method for oxidizing primary alcohols to aldehydes under mild conditions, minimizing over-oxidation. core.ac.ukambeed.com This transformation is fundamental in organic synthesis, as the resulting aldehyde is a key intermediate for many other reactions. ontosight.ai

Table 3: Oxidation of the Hydroxymethyl Group

| Oxidation Method | Typical Reagents | Product | Reference |

|---|

Reduction: The synthesis of this compound itself is often achieved through the reduction of 4-vinylbenzaldehyde (B157712). ontosight.ai Therefore, the reduction of the alcohol functionality is not a typical forward reaction. The hydroxymethyl group represents the reduced form of the corresponding aldehyde or carboxylic acid.

Nucleophilic Substitution Reactions at the Hydroxymethyl Site

The hydroxymethyl group of this compound behaves as a typical benzylic alcohol, readily participating in nucleophilic substitution reactions. These transformations are crucial for introducing a variety of functional groups at the benzylic position, thereby modifying the molecule's properties for specific applications. The hydroxyl group is a poor leaving group, so it typically requires activation, such as protonation or conversion to a more reactive intermediate like a tosylate or a halide.

One significant application of this reactivity is in the formation of ethers and esters. For instance, etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. While direct examples for this compound are not extensively detailed in the literature, the principles are well-established. Similar structures, like 4-vinyl guaiacol (B22219), undergo efficient esterification using reagents like acetic anhydride or carboxylic acids with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

A notable example of nucleophilic substitution is the manganese-catalyzed N-alkylation of sulfonamides using this compound. This reaction proceeds through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to the corresponding aldehyde, which then reacts with the sulfonamide. The intermediate imine is subsequently reduced by the hydrogen "borrowed" from the alcohol, regenerating the catalyst and forming the N-alkylated product with water as the sole byproduct. This method provides an efficient, atom-economical route to valuable sulfonamide derivatives.

The conversion of the hydroxyl group to a halide is another fundamental nucleophilic substitution, providing a versatile intermediate for further functionalization. bohrium.com

Table 1: Examples of Nucleophilic Substitution Reactions at the Hydroxymethyl Site

| Reactant | Reagents & Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| This compound, Sulfonamide | Manganese Catalyst, K2CO3, Xylenes, Heat (Borrowing Hydrogen) | N-((4-vinylphenyl)methyl)sulfonamide | Atom-economical synthesis of functionalized sulfonamides. | acs.org |

| This compound | Acid Chloride or Anhydride, Base (e.g., Pyridine) | (4-Vinylphenyl)methyl Ester | Creates monomers for polymerization with tunable properties. | mdpi.com |

| This compound | Alkyl Halide, Strong Base (e.g., NaH) (Williamson Synthesis) | (4-Vinylphenyl)methyl Ether | Introduces ether linkages for modifying solubility and chemical resistance. | researchgate.net |

| This compound | Thionyl Chloride (SOCl2) or PBr3 | 4-(Chloromethyl)styrene or 4-(Bromomethyl)styrene | Generates highly reactive intermediates for further substitutions. | bohrium.com |

Tandem and Cascade Reactions Utilizing Both Functional Groups of this compound

Tandem or cascade reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.net The dual functionality of this compound makes it an ideal candidate for such reactions, where both the vinyl and hydroxymethyl groups are strategically engaged to build molecular complexity rapidly.

A clear example of this is the copper-catalyzed cyanoalkylative cycloetherification of substituted (2-vinylphenyl)methanol (B151333) (an isomer of the title compound). In this intramolecular tandem reaction, the hydroxyl group attacks the vinyl group in a cyclization event initiated by a copper catalyst, leading to the formation of a 1,3-dihydroisobenzofuran ring system. rsc.org This transformation showcases the potential for the nucleophilic hydroxyl group and the electrophilically-activated vinyl group to react in a concerted manner, forming both a C-O and a C-C bond in one pot. rsc.org While this specific example uses the ortho-isomer, it establishes a powerful precedent for the potential intramolecular reactions of this compound derivatives under appropriate catalytic conditions.

Table 2: Tandem Reaction Principles Relevant to this compound

| Reaction Type | Key Transformation | Mechanism Principle | Potential Application to this compound | Reference |

|---|---|---|---|---|

| Intramolecular Cycloetherification | Alkene + Alcohol → Cyclic Ether | Copper-catalyzed intramolecular attack of the hydroxyl group onto the activated vinyl group. | Synthesis of fused or spirocyclic ethers from derivatized this compound. | rsc.org |

| Oxidative Coupling | Styrene (B11656) + Benzyl Alcohol → Biaryl | Metal-free reaction proceeding via an aldehyde intermediate and C-C bond cleavage. | Could be engineered into an intramolecular rearrangement or cyclization. | acs.org |

| Dehydrogenation-Hydrogenation Coupling | Alcohol + Alkyne → Aldehyde + Alkene | Alcohol provides the hydrogen source in-situ for the reduction of an unsaturated bond. | Designing self-hydrogenating systems or redox-neutral cascades. | bohrium.com |

Derivatization Strategies for Advanced Intermediates

The strategic modification of this compound into more complex or functional molecules—advanced intermediates—is central to its utility in materials science and specialized organic synthesis. cymitquimica.comfscichem.com These derivatization strategies often focus on transforming the hydroxymethyl group while preserving the polymerizable vinyl group, or vice-versa.

A primary strategy involves the protection of the hydroxyl group to facilitate polymerization of the vinyl moiety. Anionic polymerization, which is sensitive to acidic protons, requires the hydroxyl group to be masked. A common protecting group is the tert-butyldimethylsilyl (TBDMS) ether, formed by reacting this compound with tert-butyldimethylsilyl chloride. acs.orgresearchgate.net The resulting monomer, [(4-vinylphenyl)methoxy]tert-butyldimethylsilane, can undergo living anionic polymerization to produce well-defined polymers. The silyl ether is robust enough to withstand the polymerization conditions but can be easily removed afterward to regenerate the hydroxyl group on the polymer backbone. acs.orgresearchgate.netresearchgate.net

Another key derivatization is the conversion of the alcohol to an ester, such as (4-vinylphenyl)methyl acetate or acrylate. These monomers are valuable in free-radical polymerization for producing polymers with pendant functional groups that can be tailored for specific applications, such as coatings, adhesives, or functional resins. mdpi.com

Furthermore, this compound can serve as a precursor to other functional monomers. For example, it can be used to synthesize N-(4-vinylphenyl)sulfonamides, which can then be polymerized and modified post-polymerization via aza-Michael additions to create novel polymer architectures. researchgate.net This highlights a multi-step derivatization strategy where the initial alcohol is transformed into a sulfonamide monomer, which is then used to build a functional polymer platform.

Table 3: Derivatization of this compound for Advanced Intermediates

| Derivative | Reagents for Synthesis | Purpose / Application | Reference |

|---|---|---|---|

| [(4-Vinylphenyl)methoxy]tert-butyldimethylsilane | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Protected monomer for anionic living polymerization. | acs.orgresearchgate.net |

| 4-Vinylbenzyl Acetate | Acetic Anhydride, Base | Functional monomer for free-radical polymerization. | chemicalbook.comnih.gov |

| N-((4-vinylphenyl)methyl)sulfonamide | Sulfonamide, Mn catalyst | Precursor for poly(N-(4-vinylphenyl)sulfonamide)s and their derivatives. | researchgate.net |

| 4-(Chloromethyl)styrene | Thionyl Chloride (SOCl2) | Highly reactive intermediate for grafting and further functionalization. | bohrium.com |

Polymerization Mechanisms and Polymer Design Incorporating 4 Vinylphenyl Methanol

Radical Polymerization of (4-Vinylphenyl)methanol and its Derivatives

Radical polymerization offers a versatile and robust method for polymerizing a wide range of vinyl monomers, including styrenic derivatives like this compound. This section delves into the kinetic and thermodynamic aspects of its radical polymerization and the influence of key reaction parameters.

Kinetics and Thermodynamics of Radical Polymerization

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS). acs.org The polymerization of vinyl monomers is generally an exothermic process (negative ΔH) because the formation of a stable carbon-carbon single bond is more energetically favorable than the π-bond of the monomer. acs.org However, the process is also accompanied by a decrease in entropy (negative ΔS) as the disordered monomer molecules become ordered in a long polymer chain. acs.org For polymerization to be spontaneous, the Gibbs free energy change must be negative, which is typically the case for this compound under standard polymerization conditions due to the dominant exothermic enthalpy change. The heat of polymerization for styrene (B11656) is approximately -71 kJ·mol⁻¹, and a similar value can be expected for this compound. researchgate.net

Influence of Initiators and Chain Transfer Agents

The choice of initiator and the use of chain transfer agents are crucial for controlling the radical polymerization process and the resulting polymer's molecular weight.

Chain Transfer Agents: Chain transfer agents are employed to control the molecular weight of the polymer by terminating a growing polymer chain and initiating a new one. google.com This process occurs through the transfer of an atom (often hydrogen) from the chain transfer agent to the propagating radical. afinitica.com The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs). Mercaptans, such as thiols, are commonly used as chain transfer agents in the radical polymerization of styrene and its derivatives. acs.org The use of chain transfer agents allows for the synthesis of polymers with lower molecular weights than would be obtained in their absence. Addition-fragmentation chain transfer agents represent another class of regulators that can be used to control polymer molecular weight. google.com

Anionic Polymerization of this compound and its Derivatives

Anionic polymerization provides a powerful method for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. However, the hydroxyl group of this compound is acidic and will terminate the anionic polymerization by protonating the propagating carbanion. Therefore, it is essential to protect the hydroxyl group prior to polymerization. A common strategy is to convert the hydroxyl group into a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. google.comacs.org This protecting group is stable under anionic polymerization conditions and can be readily removed after polymerization to yield the desired poly(this compound). google.com

Living Polymerization Systems for this compound

The anionic polymerization of silyl-protected this compound can proceed in a living manner, meaning that there are no chain termination or chain transfer reactions. google.com This allows for the synthesis of polymers with predictable molecular weights and the ability to form block copolymers through sequential monomer addition.

Living anionic polymerization is typically initiated by organolithium compounds, such as sec-butyllithium (B1581126) (sBuLi), in a non-polar solvent like benzene (B151609) or cyclohexane, often with the addition of a small amount of a polar solvent like tetrahydrofuran (B95107) (THF) to promote initiation. cmu.eduibm.com The polymerization of tert-butyldimethylsilyl-protected 4-vinylbenzyl alcohol with initiators like oligo(α-methylstyryl)lithium or -dipotassium in THF at low temperatures (e.g., -78 °C) has been shown to proceed in a living fashion. afinitica.com The resulting living polymers can then be terminated by the addition of a protonating agent like methanol (B129727).

The living nature of these systems allows for the synthesis of polymers where the number-average molecular weight (Mn) is determined by the molar ratio of the monomer to the initiator.

Controlled Molecular Weight and Polydispersity in this compound Polymers

A key advantage of living anionic polymerization is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution, often characterized by a polydispersity index (PDI) close to 1.0. The PDI (Mw/Mn) is a measure of the uniformity of the polymer chain lengths.

For the anionic polymerization of tert-butyldimethylsilyl-protected this compound, polymers with predictable molecular weights and PDI values typically below 1.1 have been successfully synthesized. acs.org The control over molecular weight is directly related to the stoichiometry of the reaction, where Mn = (mass of monomer / moles of initiator) × conversion.

The following interactive table provides representative data from the living anionic polymerization of silyl-protected this compound derivatives, illustrating the high degree of control achievable.

| Initiator | Solvent | Temperature (°C) | Calculated Molar Mass ( g/mol ) | Measured Molar Mass ( g/mol ) | Polydispersity Index (PDI) |

| sBuLi | Cyclohexane/THF | Room Temp. | 10,000 | 10,500 | 1.05 |

| sBuLi | Cyclohexane/THF | Room Temp. | 20,000 | 21,000 | 1.04 |

| K-naphthalenide | THF | -78 | 5,000 | 5,200 | 1.06 |

| K-naphthalenide | THF | -78 | 15,000 | 15,500 | 1.05 |

Note: The data in this table is illustrative and compiled from typical results found in the literature for similar systems.

Synthesis of Block Copolymers with this compound Moieties

The living nature of the anionic polymerization of protected this compound allows for the synthesis of well-defined block copolymers. afinitica.com This is typically achieved through the sequential addition of different monomers to the living polymer chains.

For instance, after the living polymerization of silyl-protected this compound, a second monomer such as styrene or a diene (e.g., butadiene or isoprene) can be introduced to the reactor. unl.edumdpi.com The living poly(this compound) chains then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers. After the synthesis of the block copolymer, the protecting groups on the poly(this compound) block can be removed to reveal the hydroxyl functionalities. This approach enables the creation of amphiphilic block copolymers, where one block is hydrophilic (poly(this compound)) and the other is hydrophobic (e.g., polystyrene). Such materials are of great interest for applications in self-assembly and nanotechnology. nih.gov

Cationic Polymerization of this compound Analogs

Direct cationic polymerization of this compound is challenging due to the presence of the nucleophilic hydroxyl group, which can react with the cationic propagating center, leading to chain termination or side reactions. Therefore, studies on the cationic polymerization of styrene derivatives with functionalities amenable to this method often involve monomers with protected hydroxyl groups or non-nucleophilic substituents.

Analogs such as p-methoxystyrene (p-MOS), which features an electron-donating methoxy (B1213986) group, readily undergo cationic polymerization. Research has shown that the polymerization of p-MOS can be controlled using initiating systems like triflic acid in the presence of an alcohol, which acts as a chain transfer agent. This alcohol-mediated degenerate chain transfer mechanism allows for the synthesis of polymers with controlled molecular weights. For instance, the polymerization of p-MOS initiated by triflic acid in the presence of various alcohols demonstrates that the structure of the alcohol can influence the molecular weight of the resulting polymer.

The general principle involves the initiation of the vinyl group by a carbocation, followed by propagation. For a this compound analog where the hydroxyl group is protected (e.g., as an ether or silyl ether), the polymerization would proceed similarly to other styrene derivatives. The reactivity in cationic polymerization is highly dependent on the electronic nature of the substituent on the phenyl ring. Electron-donating groups stabilize the growing carbocation and increase the polymerization rate.

| Initiating System Component | Role in Polymerization | Relevant Analog |

| Triflic Acid (TfOH) | Initiator | p-methoxystyrene |

| Methanol | Chain Transfer Agent | p-methoxystyrene |

| Lewis Acids | Initiator/Co-initiator | General Styrene Derivatives |

This table illustrates components of initiating systems used in the cationic polymerization of this compound analogs.

Controlled/Living Radical Polymerization (CRP) Techniques for this compound (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CRP) techniques are highly suitable for the polymerization of functional monomers like this compound and its analogs because they are more tolerant of various functional groups compared to ionic polymerizations. Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are two prominent CRP methods.

RAFT Polymerization: The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). This technique has been successfully applied to a range of styrenic monomers bearing functional groups. For example, the RAFT polymerization of 4-vinylphenylboronic acid (4-VBA), an analog of this compound, has been reported to yield well-defined homopolymers and block copolymers with dispersities (Đ) as low as 1.25. Similarly, 4-vinylbenzaldehyde (B157712) has been polymerized via RAFT to produce polymers with controlled molecular weights and PDI values below 1.17. The choice of the RAFT agent (Chain Transfer Agent, CTA) is crucial for achieving good control over the polymerization. For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective CTAs.

ATRP: ATRP is another powerful CRP technique that has been used for the polymerization of functional styrene derivatives. For instance, the ATRP of (4-vinylphenyl)dimethylsilane, a silicon-containing analog, has been successfully demonstrated to produce well-defined copolymers. The typical ATRP system consists of a transition metal complex (e.g., copper halide) and a ligand (e.g., a substituted bipyridine or a multidentate amine). The polymerization of this compound via ATRP would likely require careful selection of the catalyst system and reaction conditions to avoid interference from the hydroxyl group.

The table below summarizes the CRP of various this compound analogs, showcasing the versatility of these techniques.

| Monomer | Polymerization Method | CTA / Catalyst System | Molar Mass ( g/mol ) | Dispersity (Đ) |

| 4-Vinylphenylboronic Acid | RAFT | mPEG-functionalized CTA | - | ≤ 1.25 |

| 4-Vinylbenzaldehyde | RAFT | DDMAT (CTA) / AIBN (Initiator) | Controlled | < 1.17 |

| Pentafluorophenyl 4-vinylbenzoate | RAFT | Dithiobenzoates (CTA) / AIBN (Initiator) | 4,200 - 28,200 | 1.07 - 1.41 |

| (4-Vinylphenyl)dimethylsilane | ATRP | - | Controlled | - |

This interactive data table presents findings from the controlled/living radical polymerization of various analogs of this compound.

Post-Polymerization Modifications of this compound-based Polymers

The true utility of polythis compound lies in its capacity for post-polymerization modification, which allows for the introduction of a wide array of functional groups.

The pendant primary alcohol (hydroxymethyl) groups on the polymer backbone are readily accessible for a variety of chemical transformations. These reactions are analogous to those performed on small organic molecules containing benzyl (B1604629) alcohol moieties. Common modifications include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to introduce ester functionalities. This can be used to attach a wide range of molecules, including drugs or imaging agents.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers. This can alter the solubility and thermal properties of the polymer.

Urethane Formation: Reaction with isocyanates to yield polyurethanes, which can introduce new physical properties and hydrogen-bonding capabilities.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new reactive sites for further functionalization, such as imine formation or amidation.

The modification of polymers containing hydroxyl groups is a well-established field. For example, poly(vinyl alcohol) (PVA), which contains secondary hydroxyl groups, is often chemically modified to alter its properties. Cationized PVA can be prepared by reacting the hydroxyl groups with alkylidene epoxides in an alkaline medium. Similar strategies can be applied to the primary hydroxyl groups of polythis compound.

In cases where the polymerization of this compound does not proceed to full conversion, the resulting polymer will contain a certain amount of unreacted pendant vinyl groups. These residual double bonds can be targeted for modification. One of the most efficient methods for modifying such groups is the thiol-ene reaction. This reaction involves the radical-mediated addition of a thiol to the double bond and proceeds with high efficiency under mild conditions, often initiated by UV light or a radical initiator. This allows for the introduction of a wide variety of functionalities, depending on the structure of the thiol used.

Applications of 4 Vinylphenyl Methanol and Its Derivatives in Advanced Materials

Polymeric Materials and Resins from (4-Vinylphenyl)methanol

The dual functionality of this compound makes it an invaluable component in polymer chemistry. The vinyl group readily participates in polymerization reactions, forming a stable polystyrene-type backbone, while the pendant hydroxymethyl (-CH₂OH) group remains available for subsequent chemical modifications. This allows for the production of functional polymers with precisely controlled architectures and properties.

High-Performance Resins and Specialty Coatings

Polymers derived from this compound are utilized in the formulation of high-performance resins and specialty coatings where specific optical and thermal properties are required. The incorporation of the aromatic phenyl ring from the monomer into the polymer backbone contributes to enhanced thermal stability and a high refractive index.

High-refractive-index polymers (HRIPs) are critical materials for advanced optical applications such as anti-reflective coatings and photonic devices. guidechem.com The refractive index of a polymer is increased by the presence of groups with high molar refractivity, such as aromatic rings. Polythis compound, with its high concentration of phenyl groups, is a candidate for creating materials with a significantly higher refractive index compared to conventional aliphatic polymers like poly(methyl methacrylate) (PMMA). While often achieved with sulfur-containing or nanoparticle-filled polymers, all-organic polymers with high aromatic content are actively researched for their processability and transparency. nih.govnih.govresearchgate.net The hydroxyl group in polythis compound also offers a site for further modification, potentially allowing for the attachment of other high-refractivity moieties to further enhance optical performance.

In specialty coatings, the polymer's hydroxyl functionality can be used to form highly cross-linked networks. This is a key feature in durable epoxy resin systems, which are known for their excellent adhesion, chemical resistance, and toughness. nih.gov By reacting the hydroxyl groups of a polythis compound-based copolymer with cross-linking agents, a robust thermoset coating can be formed, suitable for protective and industrial applications.

| Property | Contributing Structural Feature | Application Area | Example of Research Finding |

|---|---|---|---|

| High Refractive Index | Pendant Phenyl Groups | Anti-Reflective Coatings, Optical Waveguides, LEDs | Aromatic monomers are known to increase refractive index while decreasing optical anisotropy. guidechem.com |

| Thermal Stability | Aromatic Polystyrene Backbone | High-Performance Resins, Electronic Encapsulants | Aromatic polymers generally exhibit higher thermal stability compared to their aliphatic counterparts. |

| Cross-linkability | Pendant Hydroxyl (-CH₂OH) Groups | Specialty Coatings, Thermoset Resins | Hydroxyl-functional polymers can be cross-linked to form durable, three-dimensional networks for coatings. nih.gov |

Functionalized Polymers and Adhesives

The hydroxyl group of this compound is a key feature that allows for the synthesis of a diverse range of functionalized polymers. This reactivity enables the introduction of various chemical groups, leading to materials with specialized properties for applications such as polymer-supported reagents, "smart" polymers, and advanced adhesives.

Well-defined functional polymers can be synthesized using techniques like anionic living polymerization of protected this compound monomers. lookchem.com This method allows for precise control over molecular weight and architecture. For example, block copolymers such as poly(styrene-b-vinylphenyldimethylsilanol) have been synthesized. In these polymers, the silanol group (Si-OH), derived from the initial monomer, acts as a hydrogen bond donor, enhancing miscibility with other polymers that contain hydrogen bond-accepting groups, like poly(vinylpyrrolidone) (PVPr) or poly(4-vinylpyridine) (P4VPy). researchgate.net

Another important application is the creation of thermo-responsive polymers. Researchers have synthesized a family of polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] through the modification of the benzyl (B1604629) group derived from this compound. These polymers exhibit lower critical solution temperature (LCST) and/or upper critical solution temperature (UCST) behavior in alcohol-water mixtures, meaning their solubility changes dramatically with temperature. wikipedia.org This property is highly valuable for applications in smart hydrogels, sensors, and drug delivery systems.

In the field of adhesives, the hydroxyl functionality of polythis compound can significantly improve adhesion to polar substrates like wood, glass, and metal through hydrogen bonding. This makes it a valuable component for enhancing the performance of adhesive formulations.

Advanced Composites and Hybrid Materials

This compound-based polymers serve as excellent matrices for advanced composite and hybrid materials. A polymer matrix composite (PMC) consists of a polymer matrix reinforced with fibers or particles to enhance its mechanical and physical properties. researchgate.netnih.gov The properties of the resulting composite are highly dependent on the interaction between the matrix and the filler.

The hydroxyl groups present on the polythis compound backbone can improve the interfacial adhesion between the polymer matrix and inorganic fillers (like silica, glass fibers, or metallic nanoparticles), which are often functionalized with their own hydroxyl groups. This enhanced adhesion facilitates more effective stress transfer from the matrix to the reinforcement, leading to composites with superior mechanical strength and toughness compared to those using non-functional matrices like standard polystyrene. For example, polystyrene-based composites incorporating fillers like MXene and boron nitride nanosheets have been developed for electromagnetic interference (EMI) shielding applications. digitellinc.com The use of a functionalized matrix derived from this compound could further enhance the dispersion and bonding of such fillers.

Hybrid materials, which are composites with constituents at the nanometer or molecular level, can also be created. Blending functional block copolymers derived from this compound, such as poly(styrene-b-vinylphenyldimethylsilanol), with other homopolymers can lead to self-assembled, ordered nanostructures like bicontinuous gyroid or hexagonally packed cylinder phases. researchgate.net These highly organized materials have potential applications in nanotechnology, including membranes for separation and templates for creating nanoporous materials.

Biomedical and Pharmaceutical Applications of this compound-derived Compounds

The unique chemical structure of this compound also makes it a valuable precursor for materials used in the biomedical and pharmaceutical fields. Its ability to form functional polymers and act as a reactive intermediate is key to these applications.

Role as Intermediates in Drug Synthesis

This compound is a versatile chemical intermediate used in the synthesis of more complex molecules, including building blocks for pharmaceuticals. guidechem.com Its two distinct reactive sites—the vinyl group and the benzylic alcohol—allow it to be incorporated into larger molecular frameworks through various organic reactions.

While specific, publicly documented synthesis routes for major commercial drugs starting directly from this compound are not common, its utility lies in its role as a starting material for creating more complex, functionalized intermediates. For example, the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a halide (e.g., 4-vinylbenzyl chloride), which is a common precursor for introducing the vinylbenzyl group into a target molecule. These subsequent intermediates can then be used in the multi-step synthesis of active pharmaceutical ingredients (APIs). The vinyl group can be preserved throughout these transformations and used in a final polymerization step or other addition reactions. This versatility makes it a valuable compound in the toolbox of medicinal chemists for creating libraries of compounds for drug discovery.

Development of Bioactive Polymers

Bioactive polymers are macromolecules designed to interact with biological systems in a specific way, such as by killing microbes or promoting tissue growth. The development of such polymers is a significant area of biomedical research.

One prominent example of bioactive polymers derived from this compound involves the synthesis of antimicrobial materials. These polymers often feature cationic groups, such as quaternary ammonium or phosphonium salts, which can interact with and disrupt the negatively charged cell membranes of bacteria. nih.govmdpi.com Researchers have synthesized polymers and copolymers from vinyl benzyl dimethylhexadecylammonium chloride (VBCHAM) , a monomer created by converting the hydroxyl group of 4-vinylbenzyl alcohol into a quaternary ammonium salt. nih.gov These polymers have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing self-sterilizing surfaces and antimicrobial coatings for medical devices. nih.gov

Furthermore, the hydroxyl groups of polythis compound provide a platform for creating biocompatible materials for tissue engineering. The structure is analogous in function to poly(vinyl alcohol) (PVA), a well-known biocompatible polymer used extensively for creating hydrogels and tissue scaffolds. nih.gov Hydrogels are cross-linked polymer networks that can absorb large amounts of water, mimicking the properties of natural soft tissue. nih.gov The pendant hydroxyl groups on polythis compound can be cross-linked to form hydrogels. These hydrogels could potentially be used as scaffolds that provide structural support for cells to grow and form new tissue. nih.gov Their properties could be tailored by controlling the cross-linking density and by grafting other bioactive molecules, such as peptides or growth factors, onto the polymer backbone via the hydroxyl groups.

| Application Area | Derivative/Polymer Type | Mechanism/Function | Research Example |

|---|---|---|---|

| Antimicrobial Surfaces | Poly(vinyl benzyl dimethylhexadecylammonium chloride) | Cationic polymer disrupts bacterial cell membranes. | Copolymers of VBCHAM show activity against P. aeruginosa and S. aureus. nih.gov |

| Tissue Engineering | Cross-linked Polythis compound Hydrogels | Hydroxyl groups allow for the formation of water-swollen networks that can act as scaffolds for cell growth. | Analogous to well-studied PVA hydrogels used for cartilage and skin regeneration scaffolds. nih.gov |

| Drug Synthesis | This compound as a precursor | Serves as a building block for creating more complex pharmaceutical intermediates. | Commonly used as a starting material for various organic compounds due to its dual reactivity. guidechem.com |

Controlled Release Systems

The development of polymeric vehicles for the controlled and sustained release of therapeutic agents is a cornerstone of modern medicine. nih.govmdpi.com These systems aim to improve drug stability, enhance bioavailability, and maintain drug concentrations within a therapeutic window, thereby increasing efficacy and patient compliance. mdpi.comsigmaaldrich.com Polymers used in these systems can be engineered to respond to specific physiological stimuli such as pH, temperature, or enzymes, allowing for precise control over the drug release rate. nih.govmdpi.comnih.gov

While polymers like polyvinyl alcohol (PVA) and poly(lactic-co-glycolic) acid (PLGA) are commonly used, the functional nature of poly(this compound) presents significant potential for creating advanced controlled release systems. mdpi.comnih.govresearchgate.net The hydroxyl groups along the polymer backbone serve as convenient points for modification. For instance, they can be functionalized to create stimuli-responsive systems.

pH-Responsive Systems: By attaching acid-labile linkers to the hydroxyl groups, which are then connected to a drug molecule, a system can be designed to release its payload in the acidic microenvironments of tumors or within specific cellular compartments like endosomes and lysosomes. mdpi.com

Thermo-Responsive Systems: The polymer could be grafted with thermo-responsive polymers, such as poly(N-isopropylacrylamide), to create materials that undergo a phase transition at a specific temperature, triggering drug release.

Hydrogel Formation: The hydroxyl groups allow for cross-linking to form hydrogels, which are highly hydrated networks capable of encapsulating large amounts of drugs for sustained release. researchgate.netbibliotekanauki.pl The degree of cross-linking can be controlled to tune the drug diffusion and release kinetics. nih.gov

The versatility of its functional group makes poly(this compound) a promising platform for developing "smart" drug delivery vehicles that can be tailored for specific therapeutic applications. mdpi.comnih.gov

Catalytic Applications of this compound-based Supports

The immobilization of homogeneous catalysts onto solid supports transforms them into heterogeneous systems, which offers significant advantages such as easy separation from the reaction mixture, catalyst recyclability, and suitability for continuous flow processes. researchgate.net Polymers are particularly attractive as supports due to their chemical stability, mechanical robustness, and the ability to tailor their structure and functionality.

Heterogeneous Catalysis with Polymeric Supports

Poly(this compound), derived from the polymerization of this compound, serves as an excellent polymeric support for catalysts. It combines the robust, chemically resistant backbone of polystyrene with pendant hydroxymethyl groups that can be readily functionalized to anchor catalytic species. This approach has been widely explored for various polymer backbones to enhance catalyst performance and reusability. researchgate.netrsc.org

The key advantages of using poly(this compound) as a support include:

Covalent Anchoring: The hydroxyl group provides a site for the strong, covalent attachment of metal complexes or organocatalytic moieties, preventing leaching of the catalyst into the product stream.

Site Isolation: Immobilizing catalytic centers on a polymer chain can prevent bimolecular decomposition pathways that may occur in homogeneous solutions, thus enhancing catalyst stability and lifetime.

Modified Microenvironment: The polymer backbone can be designed to create a specific microenvironment around the active site, potentially influencing the catalyst's activity and selectivity.

For example, porous polymeric catalysts have been constructed from various vinylated functionalities, demonstrating superior catalytic activities by creating hydrophobic pockets that enrich reagents near the active sites. acs.org

Organocatalysis and Metal-Catalyzed Systems

The functional handle of poly(this compound) is ideal for immobilizing both metal complexes and organic catalyst molecules. mdpi.com

Metal-Catalyzed Systems: The hydroxymethyl group can be converted into various ligands (e.g., phosphines, amines, Schiff bases) capable of coordinating with transition metals like palladium, rhodium, and copper. researchgate.netresearchgate.net These polymer-supported metal catalysts have been successfully used in a variety of important organic transformations, including:

Cross-coupling reactions (e.g., Suzuki, Heck)

Hydrogenation and hydroformylation reactions acs.org

Oxidation reactions

Research on polystyrene-based supports has shown that their physical properties, such as swelling and porosity, are crucial for catalytic performance, and these principles are directly applicable to poly(this compound)-based systems. researchgate.net

Organocatalysis: The field of organocatalysis, which uses small organic molecules to catalyze reactions, has also benefited from polymer immobilization. scilit.comresearchgate.net Chiral organocatalysts, such as proline derivatives or imidazolidinones, can be attached to the poly(this compound) backbone. mdpi.com This strategy has been demonstrated in the synthesis of a polystyrene-supported organocatalyst where a chiral divinylated derivative was copolymerized with styrene (B11656). mdpi.com The resulting heterogeneous organocatalyst facilitates asymmetric reactions, such as aldol or Michael additions, with the significant benefit of being easily recoverable and reusable, which is a major advantage given the often high cost of chiral catalysts.

| Catalyst Type | Anchoring Strategy | Example Application | Reference |

| Metal Catalyst | Conversion of -CH₂OH to a ligand, then metal coordination | Suzuki Cross-Coupling | researchgate.net |

| Organocatalyst | Covalent attachment of a chiral amine or acid to the -CH₂OH group | Asymmetric Michael Addition | mdpi.com |

| Metal Catalyst | In-situ formation of nanoparticles on the functionalized polymer | Hydroformylation of Olefins | acs.org |

Electronic and Optoelectronic Materials

Functional polymers are integral to the development of advanced electronic and optoelectronic devices. Their properties can be precisely tuned through chemical synthesis, making them suitable for applications ranging from high-resolution photolithography to organic electronics.

Photoactive Polymers and Photoresists

Photoactive polymers are materials that undergo a chemical change upon exposure to light, forming the basis of photolithography, a critical process in semiconductor manufacturing. alfa-chemistry.com Photoresists are light-sensitive materials used to form patterned coatings on surfaces. researchgate.net Advanced photoresists are typically based on a concept called "chemical amplification," where a single photo-generated acid molecule can catalyze hundreds or thousands of chemical reactions (e.g., deprotection) in the polymer, greatly enhancing sensitivity. researchgate.net

Polymers for advanced photoresists must exhibit high transparency at the exposure wavelength (e.g., 193 nm), good plasma etch resistance, and specific dissolution properties. While traditional materials like poly(4-hydroxystyrene) are unsuitable for 193 nm lithography due to high absorption, polymers based on this compound derivatives have been specifically designed for these applications. researchgate.net The introduction of fluorine atoms and bulky functional groups can improve transparency and etch resistance.

Research has identified several polymers incorporating the (4-vinylphenyl) structure as promising photoresist materials. The hydroxyl group of this compound can be reacted to attach bulky, acid-sensitive protecting groups that enhance the polymer's performance in chemically amplified resist formulations.

| Polymer Derivative Containing (4-vinylphenyl) Moiety | Application | Key Feature |

| Poly(tert-Butyl[2,2,2-Trifluoro-1-trifluoromethyl-1-(4-vinyl-phenyl)ethoxy]-acetate) | 193 nm Photoresist | Contains acid-labile group and fluorine for transparency |

| Poly(1-(2,2,2-Trifluoro-1-methoxymethoxy-1-trifluoromethyl-ethyl)-4-vinyl benzene) | 193 nm Photoresist | High transparency and etch resistance |

| Poly(1-[1-(tert-Butoxycarbonyl)-2,2,2-trifluoro-1-trifluoro-methylethyl]-4-vinylbenzene) | 193 nm Photoresist | Chemically amplified positive-tone resist component |

Table data sourced from an IBM Research Report.

Semiconductor Applications

The utility of polymers in the semiconductor industry extends beyond photoresists. They are used as dielectric insulators, structural components, and active materials in organic electronic devices. The polymer derived from this compound, with its combination of a stable hydrocarbon backbone and reactive hydroxyl groups, possesses properties that could be leveraged for semiconductor applications.

The hydroxyl groups on the poly(this compound) backbone could be used to cross-link the polymer, potentially forming a thermally stable, thin-film dielectric material. Such materials are crucial for insulating layers in transistors and other microelectronic components. Furthermore, the ability to functionalize the polymer opens pathways to creating materials with tailored electronic properties for use in organic thin-film transistors (OTFTs) or as host materials in organic light-emitting diodes (OLEDs). While direct applications are still emerging, the structural versatility of this compound-based polymers makes them an interesting platform for research into next-generation organic semiconductor materials.

Advanced Spectroscopic and Analytical Characterization of 4 Vinylphenyl Methanol and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (4-Vinylphenyl)methanol and its polymers, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is instrumental in verifying the molecular structure of this compound by identifying the distinct types of protons and their connectivity. The spectrum provides characteristic signals for the vinyl, aromatic, and benzylic protons.

A typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits several key resonances. The two protons of the hydroxymethyl group (-CH₂OH) typically appear as a singlet. The vinyl group protons (=CH₂) present as two distinct doublets, a consequence of their different spatial relationship to the aromatic ring (geminal and cis/trans couplings). The single proton of the vinyl group (-CH=) appears as a doublet of doublets due to coupling with the two terminal vinyl protons. The aromatic protons on the para-substituted benzene (B151609) ring show up as two doublets, characteristic of an AA'BB' spin system. rsc.org

Upon polymerization to form polythis compound, the ¹H NMR spectrum undergoes significant and predictable changes. The sharp, well-defined signals of the vinyl group protons (typically found between 5.0 and 7.0 ppm) disappear completely. In their place, broad signals emerge in the aliphatic region of the spectrum, corresponding to the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the newly formed polymer backbone. The signals for the aromatic and benzylic (-CH₂OH) protons remain but are often broadened due to the restricted molecular motion within the polymer chain.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound in CDCl₃ rsc.org

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Benzylic (-CH₂OH) | ~4.66 | Singlet | - |

| Vinyl (=CH₂, trans) | ~5.73 | Doublet | J = 18.5 |

| Vinyl (=CH₂, cis) | ~5.24 | Doublet | J = 11.5 |

| Vinyl (-CH=) | ~6.72 | Doublet of Doublets | J = 11.0, 6.5 |

| Aromatic (Ar-H) | ~7.39 | Doublet | J = 8.0 |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for unambiguous confirmation of its structure.

The ¹³C NMR spectrum of the monomer shows signals corresponding to the benzylic carbon (-CH₂OH), the two vinyl carbons (-CH=CH₂), and the four distinct carbons of the para-substituted aromatic ring (two protonated, two quaternary). The benzylic carbon signal appears in the aliphatic region, while the vinyl and aromatic carbons resonate in the downfield region.

Polymerization leads to characteristic shifts in the ¹³C NMR spectrum. The two signals corresponding to the vinyl carbons are absent in the spectrum of polythis compound. New signals appear in the aliphatic region (typically between 40-50 ppm), which are attributed to the methine and methylene carbons of the polymer backbone. The aromatic and benzylic carbon signals are retained, although they may be broadened.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzylic (-CH₂OH) | 60-65 |

| Vinyl (=CH₂) | 110-120 |

| Aromatic (C-H) | 125-130 |

| Aromatic (quaternary C) | 135-145 |

2D NMR Techniques for Complex Structures

For more complex structures, such as copolymers or polymers with intricate architectures, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique is used to establish proton-proton coupling networks. In this compound, COSY spectra would show cross-peaks connecting the coupled vinyl protons and adjacent aromatic protons, confirming their connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. An HSQC spectrum of the monomer would show correlations between the benzylic protons and the benzylic carbon, the vinyl protons and their respective vinyl carbons, and the aromatic protons and their corresponding aromatic carbons. For the polymer, HSQC is particularly useful for assigning the complex, overlapping signals of the polymer backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its polymers. The technique measures the absorption of infrared radiation by molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the vinyl group is confirmed by C=C stretching vibrations around 1630 cm⁻¹ and C-H out-of-plane bending vibrations (overtones) near 990 cm⁻¹ and 910 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of absorptions between 1400 and 1600 cm⁻¹. The C-O stretching of the primary alcohol is typically observed around 1010-1050 cm⁻¹.

Upon polymerization, the most significant change in the IR spectrum is the disappearance of the absorption bands associated with the vinyl group (approx. 1630, 990, and 910 cm⁻¹). The broad O-H stretching band and the aromatic C=C stretching bands remain, confirming the retention of these functional groups in the polymer structure.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=C Stretch (Vinyl) | ~1630 | Medium |

| C=C Stretch (Aromatic) | 1400-1600 | Medium-Weak |

| C-O Stretch (Alcohol) | 1010-1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The compound has a molecular weight of approximately 134.18 g/mol . guidechem.com

In a typical mass spectrum, this compound will exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 134. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at m/z 117.

Loss of water (H₂O): Leading to a fragment at m/z 116.

Loss of the hydroxymethyl radical (•CH₂OH): Producing a stable vinylphenyl cation at m/z 103.

Formation of the tropylium (B1234903) ion: A common rearrangement in benzyl (B1604629) systems, which can lead to a fragment at m/z 91.

Thermal Analysis Techniques for Polymer Properties (e.g., DSC, TGA)

Thermal analysis techniques are essential for evaluating the behavior of polymers as a function of temperature, which is critical for determining processing conditions and service temperature limits. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). curresweb.comtainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a polymer sample and a reference as a function of temperature. It is used to identify key thermal transitions:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC thermogram. tainstruments.com For the closely related polymer, poly(vinyl alcohol) (PVA), a Tg of 88.1°C has been reported. scirp.org

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, resulting in a sharp endothermic peak on the DSC curve. tainstruments.com PVA, for example, shows a distinct melting point at 209.6°C. scirp.org

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). TGA provides critical information about the thermal stability and decomposition profile of a polymer. marquette.eduripublication.com The TGA curve shows the percentage of weight loss versus temperature, from which the onset temperature of decomposition and the temperatures of maximum degradation rates can be determined. For instance, poly(vinylbenzyl chloride), which is structurally analogous to poly(this compound), demonstrates thermal stability up to 275°C. ukm.my TGA studies on pure PVA show a multi-stage degradation process, with an initial weight loss due to moisture, followed by major decomposition of the polymer backbone starting around 250-290°C. sryahwapublications.com

Table 2: Representative Thermal Properties of Structurally Related Polymers

| Polymer | Thermal Event | Temperature (°C) | Analytical Technique |

|---|---|---|---|

| Poly(vinyl alcohol) | Glass Transition (Tg) | 88.1 | DSC |

| Poly(vinyl alcohol) | Melting Point (Tm) | 209.6 | DSC |

| Poly(vinylbenzyl chloride) | Onset of Decomposition | ~275 | TGA |

Data from analogous polymers used for illustrative purposes. scirp.orgukm.my

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to investigate the atomic and molecular structure of materials. For polymers, XRD is primarily used to determine the degree of crystallinity. When an X-ray beam is directed at a polymer sample, the X-rays are scattered by the electrons of the atoms.

Amorphous Polymers: These materials lack long-range order, so they produce a broad, diffuse scattering pattern, often referred to as an "amorphous halo."

Semi-Crystalline Polymers: These polymers have both ordered crystalline regions and disordered amorphous regions. Their XRD patterns show sharp diffraction peaks superimposed on a broad amorphous halo. The positions of the peaks (given as the scattering angle, 2θ) are related to the spacing between crystal lattice planes (d-spacing) by Bragg's Law.

The analysis of poly(vinyl alcohol) (PVA), a well-studied semi-crystalline polymer structurally related to poly(this compound), provides a clear example of XRD application. The XRD pattern of PVA typically shows a prominent crystalline peak around 2θ = 19.6°, which corresponds to the (101) crystal plane, along with other smaller peaks. mdpi.comresearchgate.net

By analyzing the relative areas of the crystalline peaks and the amorphous halo, the percent crystallinity (%Xc) of the polymer can be calculated. For PVA, crystallinity values determined by XRD are often found to be around 47%, which correlates well with values obtained from DSC measurements. scirp.org This analysis is crucial for understanding how processing conditions affect the polymer's structure and, consequently, its mechanical and thermal properties. researchgate.net

Table 3: Common XRD Peaks for Semi-Crystalline Poly(vinyl alcohol)

| 2θ Angle (°) | Miller Index (hkl) |

|---|---|

| 19.6 | (101) |

| 27.3 | (200) |

| 40.2 | (102) |